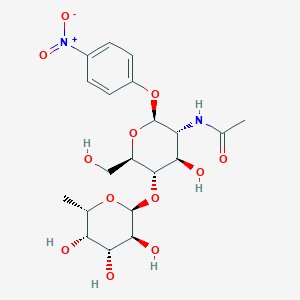

4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-|A-L-fucopyranosyl)-|A-D-glucopyranoside

Description

4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is a synthetic compound extensively studied in the field of biomedicine. The compound’s molecular formula is C20H28N2O12, and it has a molecular weight of 488.44 g/mol.

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12+,13+,14+,15+,16+,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGZMRCVWYGGHU-PIRDJKQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120478 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259143-52-7 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259143-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation Strategies for Core Disaccharide Formation

The synthesis of the target compound begins with constructing the disaccharide backbone comprising α-L-fucopyranosyl and β-D-glucopyranosyl units. A critical step involves the preparation of a suitably protected fucosyl donor. Research by highlights the use of methyl 3,4-O-isopropylidene-2-O-(4-methoxybenzyl)-1-thio-β-L-fucopyranoside as a glycosyl donor. This donor is activated under thiophilic conditions (e.g., N-iodosuccinimide and triflic acid) to facilitate stereoselective α-glycosidic bond formation with a glucosamine acceptor.

The glucosamine acceptor, 2-acetamido-2-deoxy-β-D-glucopyranoside , is typically protected at the 3-, 4-, and 6-hydroxyl groups using benzyl or acetyl groups to ensure regioselectivity during glycosylation . For instance, phenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside has been employed as an acceptor, reacting with a fucosyl bromide donor in the presence of mercuric cyanide and mercuric bromide to yield the protected disaccharide intermediate .

Stepwise Synthesis of the Tetrasaccharide Backbone

In cases where the target compound includes extended oligosaccharide chains, iterative glycosylation steps are required. For example, describes the synthesis of a trisaccharide derivative via sequential couplings:

-

First glycosylation : Condensation of 4,6-di-O-acetyl-2-azido-2-deoxy-3-O-methyl-α-D-galactopyranosyl bromide with a fucopyranoside acceptor yields a disaccharide in 87% yield.

-

Second glycosylation : The disaccharide is further glycosylated with methyl (2,3-di-O-acetyl-4-O-methyl-α-D-glucopyranosyl bromide)uronate to form a trisaccharide precursor.

These steps emphasize the importance of orthogonal protecting groups (e.g., acetyl, benzyl, and azido) to control reactivity and stereochemistry.

Deprotection and Final Modification

Global deprotection is achieved through sequential reactions:

-

Hydrogenolysis : Benzyl and azido groups are removed using hydrogen gas and palladium-on-carbon .

-

Acid hydrolysis : Acid-labile protecting groups (e.g., isopropylidene) are cleaved with aqueous acetic acid.

-

Saponification : Acetyl groups are hydrolyzed under basic conditions (e.g., sodium methoxide in methanol).

The final product is purified via column chromatography (silica gel or Sephadex LH-20) and characterized by NMR (¹H, ¹³C) and mass spectrometry .

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic data:

| Analytical Method | Key Observations |

|---|---|

| ¹H NMR | Anomeric protons at δ 5.2–5.4 ppm (α-L-Fuc), δ 4.6–4.8 ppm (β-D-GlcNAc) |

| ¹³C NMR | Glycosidic linkage carbons at 100–105 ppm, nitrophenyl carbons at 120–125 ppm |

| High-Resolution MS | Molecular ion peak matching calculated mass (e.g., m/z 585.21 for [M+H]⁺) |

| HPLC | Retention time consistent with standards, purity >98% |

Challenges and Optimization

Key challenges include:

-

Stereochemical control : Ensuring α-configuration for fucose and β-configuration for glucosamine requires precise donor activation (e.g., participating vs. non-participating protecting groups) .

-

Low yields in glycosylation : Mercuric salts, though effective, pose toxicity concerns. Recent studies propose using trimethylsilyl triflate or iodonium dicollidine perchlorate as greener alternatives .

-

Nitrophenyl group stability : The electron-withdrawing nitro group necessitates mild deprotection conditions to prevent aglycone degradation.

Recent Advances in Synthetic Approaches

Modern strategies leverage enzymatic glycosylation for improved stereoselectivity. For example, α-L-fucosidases and β-N-acetylglucosaminidases have been employed to catalyze specific linkages, reducing reliance on hazardous reagents . Additionally, solid-phase synthesis using Wang resin-bound acceptors has streamlined multi-step sequences, enabling gram-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is commonly used as a substrate to detect and characterize enzymes such as α-N-acetylgalactosaminidase .

Common Reagents and Conditions: The enzymatic hydrolysis of this compound involves reagents like β-N-acetylhexosaminidase and specific conditions such as optimal pH and temperature to ensure high activity and selectivity .

Major Products Formed: The major product formed from the enzymatic hydrolysis of this compound is 4-nitrophenolate, which can be measured spectrophotometrically at 405 nm .

Scientific Research Applications

Structural Features

The compound features a nitrophenyl group, which contributes to its spectroscopic properties, making it useful for various analytical techniques. The fucosyl and glucosyl units play critical roles in biological interactions, influencing enzyme specificity and binding affinities.

Glycoscience

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-α-L-fucopyranosyl-β-D-glucopyranoside is primarily utilized as a substrate in glycosidase assays. Its structure allows researchers to study the activity of enzymes that hydrolyze glycosidic bonds, providing insights into carbohydrate metabolism and enzyme kinetics.

Case Study: Enzyme Kinetics

In a study evaluating the kinetics of fucosidases, this compound was employed to determine the enzyme's catalytic efficiency. The release of the nitrophenol group upon hydrolysis was quantified using spectrophotometric methods, allowing for precise measurements of enzyme activity.

Drug Development

The compound's ability to mimic natural glycan structures makes it a candidate for drug development research. It can be used to investigate glycan-protein interactions, which are crucial for understanding mechanisms of action in therapeutics.

Case Study: Antiviral Research

Research has shown that modifications of fucosylated compounds can enhance antiviral activity. By using this compound as a lead structure, researchers are exploring its potential as an antiviral agent targeting viral envelope proteins.

Immunology

In immunological studies, this compound can serve as a hapten to study antibody responses against fucosylated glycans. Understanding these interactions can lead to advancements in vaccine development and diagnostics.

Case Study: Vaccine Development

In a recent study, this compound was conjugated with carrier proteins to evaluate its immunogenicity. The results indicated that the fucosylated structure elicited a robust immune response, suggesting its potential use in vaccine formulations.

Spectroscopic Methods

The nitrophenyl group allows for easy detection via UV-visible spectroscopy. This property is exploited in quantitative assays for monitoring enzymatic reactions involving this compound.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is commonly used to separate and quantify products formed from reactions involving this compound, aiding in the characterization of enzyme activity.

Mechanism of Action

The compound exerts its effects by acting as a substrate for specific enzymes, such as α-N-acetylgalactosaminidase. The enzymatic action cleaves the glycosidic bond, forming 4-nitrophenolate, which can be quantitatively measured . This mechanism is essential for understanding enzyme kinetics and developing enzyme-based assays.

Comparison with Similar Compounds

- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

- p-Nitrophenyl N-acetyl-β-D-glucosaminide

- 4-Nitrophenyl N-acetyl-β-D-glucosaminide

Uniqueness: Compared to similar compounds, 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is unique due to its specific structure, which includes the α-L-fucopyranosyl moiety. This structural feature enhances its selectivity and efficacy in enzymatic reactions, making it a valuable tool in biochemical research.

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is a glycoside that has garnered attention for its potential biological activities, particularly in enzyme assays and as a substrate in biochemical research. This compound is characterized by its unique structure, which includes a nitrophenyl group, an acetamido group, and fucose and glucosamine sugars. Understanding its biological activity is crucial for applications in enzymology and potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 488.44 g/mol

- CAS Number : 259141-52-7

Biological Activity

The biological activity of 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside primarily revolves around its role as a substrate for various glycosidases. It has been utilized in enzyme assays to measure the activity of N-acetyl-β-glucosaminidase and other related enzymes.

Enzyme Assays

-

N-Acetyl-β-glucosaminidase Activity :

- This compound serves as a chromogenic substrate, producing a yellow solution upon cleavage, which allows for rapid colorimetric assays to determine enzyme activity in biological samples such as human urine .

- The substrate specificity and kinetic parameters have been studied, revealing that it does not exhibit significant product inhibition, making it suitable for continuous assays .

-

Substrate Specificity :

- The compound's effectiveness as a substrate has been demonstrated through various studies, showing high specific activity when tested against different glycosidases.

- For instance, the substrate has been reported to yield significant results in assays involving β-glucosidases, with a notable increase in sensitivity compared to traditional substrates .

Study 1: Chemo-Enzymatic Production

A study investigated the chemo-enzymatic production of related compounds using immobilized β-N-acetylhexosaminidase. The research highlighted the kinetic parameters of enzyme activity with nitrophenyl derivatives, including:

- Maximum Reaction Rate (Vmax) : 0.4560 ± 0.0075 mM/min

- Michaelis-Menten Constant (Km) : 6.50 ± 0.16 mM

This study underscores the importance of substrate structure in influencing enzyme kinetics and highlights the potential for using this compound in biocatalytic processes .

Study 2: Comparative Substrate Analysis

Another investigation compared the enzymatic hydrolysis rates of various nitrophenyl derivatives, revealing that:

| Substrate | Specific Enzyme Activity (U/mg) ± SD |

|---|---|

| 4NP-β-GalNAc | 422 ± 17 |

| 4NP-β-GlcNAc | 135.3 ± 5.5 |

| 2NP-β-GalNAc | 417 ± 17 |

| 2NP-β-GlcNAc | 156.6 ± 6.7 |

These findings indicate that structural variations significantly affect enzyme interactions and product formation, which is critical for optimizing enzymatic reactions .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-α-L-fucopyranosyl-β-D-glucopyranoside?

- Methodological Answer : Synthesis requires regioselective glycosylation to ensure proper linkage between the fucopyranosyl and glucopyranoside moieties. Critical steps include:

- Protecting group strategy : Use acetyl or benzyl groups to shield reactive hydroxyls during glycosylation (e.g., 3,4,6-tri-O-acetyl intermediates in and ).

- Glycosyl donor activation : Employ trichloroacetimidate or bromide donors with catalysts like silver triflate for efficient coupling ( ).

- Deprotection : Sequential removal of acetyl groups via methanolic sodium methoxide ( ).

- Validation : Monitor reactions via TLC and characterize intermediates using NMR and mass spectrometry .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : Analyze anomeric proton signals (e.g., δ 5.30 ppm for H-1 in glucopyranoside) and coupling constants (J = 6.0 Hz for α-linkages) ().

- Mass spectrometry : High-resolution ESI-MS (e.g., [M + Na]+ at m/z 779.2133 in ) verifies molecular weight.

- X-ray crystallography (if crystalline) or 13C-NMR for linkage confirmation ( ) .

Q. What are the primary applications of this compound in glycobiology?

- Methodological Answer : It serves as a chromogenic substrate for:

- Enzyme kinetics : Hydrolysis by α-L-fucosidases or β-D-glucosidases releases 4-nitrophenol, quantified spectrophotometrically at 405 nm ( ).

- Specificity assays : Distinguish between enzymes based on linkage preferences (e.g., α-L-fucose vs. β-D-glucose cleavage) ( ).

- Carbohydrate-protein interaction studies : Used in glycan microarrays or affinity chromatography to probe lectin binding ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound in enzyme assays?

- Methodological Answer : Contradictions may arise from:

- Enzyme source variability : Compare isoforms (e.g., human vs. bacterial α-L-fucosidases) using purified recombinant enzymes.

- Buffer interference : Test ionic strength/pH effects (e.g., Tris vs. phosphate buffers alter activity in ).

- Substrate purity : Verify via HPLC (>98% purity, ) to exclude contaminants affecting kinetics.

- Control experiments : Include known inhibitors (e.g., deoxynojirimycin) to validate assay conditions .

Q. What strategies optimize regioselective glycosylation during synthesis?

- Methodological Answer :

- Temporary protecting groups : Use p-methoxybenzylidene for 4,6-diol protection in glucosamine ( ).

- Donor reactivity tuning : Activate fucopyranosyl donors with NIS/TfOH for α-selectivity ( ).

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) favor SN2 mechanisms for β-linkages ().

- Kinetic vs. thermodynamic control : Adjust temperature/reactant ratios to favor desired intermediates .

Q. How does the α-L-fucopyranosyl linkage influence interactions with carbohydrate-binding proteins?

- Methodological Answer :

- Structural analogs : Compare binding affinities using ITC/SPR with variants lacking the fucose moiety ( ).

- Molecular docking : Model interactions with lectins (e.g., DC-SIGN) to identify key hydrogen bonds/hydrophobic contacts ( ).

- Competitive assays : Co-incubate with free α-L-fucose to confirm specificity ( ).

- Biological relevance : Test in cell-based systems (e.g., leukocyte adhesion assays) to link in vitro data to function .

Q. What analytical approaches address challenges in characterizing minor stereochemical impurities?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns to separate α/β anomers ( ).

- 2D-NMR : ROESY or NOESY correlations map spatial proximity of protons (e.g., H-1 of fucose to H-4 of glucose).

- Isotopic labeling : Synthesize 13C-enriched analogs () for enhanced NMR sensitivity.

- Enzymatic digestion : Treat with linkage-specific glycosidases to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.